spe-4 protein
Description
Historical Context of SPE-4 Protein Identification and Initial Characterization
The journey to understanding SPE-4 began with genetic screens aimed at identifying mutations that cause sterility in C. elegans. biologists.com The spe-4 gene was identified through mutations that disrupted the normal course of spermatogenesis, leading to the formation of abnormal spermatocytes instead of functional spermatids. emory.edu Initial characterization of spe-4 mutants revealed a striking phenotype: the failure of cytokinesis following the meiotic divisions. This resulted in a single, large cell containing four haploid nuclei, a stark deviation from the wild-type process where a primary spermatocyte divides to form four individual spermatids. emory.edubiologists.com
Molecular analysis subsequently revealed that the spe-4 gene encodes an integral membrane protein. emory.edu This finding was significant as it pointed towards a role for SPE-4 in membrane-associated processes during sperm development. Further studies localized the this compound to the membranes of the fibrous body-membranous organelle (FB-MO) complexes, specialized structures within the developing spermatocyte that are derived from the endoplasmic reticulum and Golgi apparatus. biologists.comnih.gov These early investigations laid the groundwork for a deeper exploration of SPE-4's function.
Significance of this compound in Caenorhabditis elegans Spermatogenesis and Male Fertility
The this compound is indispensable for the proper execution of spermatogenesis and, consequently, for male fertility in C. elegans. Its primary role is linked to the correct morphogenesis and function of the FB-MO complexes. biologists.com These organelles are crucial for the asymmetric partitioning of cellular components during the budding of spermatids from the residual body. nih.gov
In the absence of functional SPE-4, the FB-MO complexes are defective, leading to a cascade of failures in the later stages of spermatogenesis. emory.edubiologists.com The most prominent defect is the arrest of development at the spermatocyte stage, where the cell contains four haploid nuclei but fails to divide into individual spermatids. biologists.comnih.gov This failure in cytoplasmic partitioning, or cytokinesis, directly results in the absence of viable sperm, rendering the male sterile. emory.edu
Furthermore, research has uncovered a dual role for SPE-4, implicating it not only in the structural aspects of spermatogenesis but also in the regulation of sperm activation. nih.govresearchgate.net Some mutant alleles of spe-4 can suppress the sterility caused by mutations in genes required for the spermiogenesis activation signal, suggesting that SPE-4 normally functions to inhibit premature activation of spermatids. nih.gov This adds another layer of complexity to its significance, highlighting its involvement in the precise temporal control of sperm maturation.
Overview of Key Research Milestones and Current Frontiers in this compound Biology
The study of SPE-4 has progressed through several key milestones, moving from initial genetic identification to a more nuanced understanding of its molecular functions.
| Research Milestone | Key Finding | Significance |
| Initial Genetic Screens | Identification of spe-4 mutations causing male sterility. emory.edu | Established spe-4 as a crucial gene for C. elegans spermatogenesis. |
| Phenotypic Characterization | spe-4 mutants fail in meiotic cytokinesis, forming a single cell with four haploid nuclei. emory.edubiologists.com | Revealed a critical role for SPE-4 in cell division during sperm development. |
| Molecular Cloning and Sequencing | spe-4 encodes a 465-amino acid integral membrane protein. emory.edubiologists.com | Provided the first clues about its biochemical function and cellular location. |
| Subcellular Localization | This compound localizes to the membranes of the FB-MO complexes. biologists.comnih.gov | Directly linked SPE-4 to the machinery responsible for cytoplasmic partitioning. |
| Relationship to Presenilins | SPE-4 was identified as a member of the presenilin protein family. biologists.comnih.gov | Connected SPE-4 to a conserved family of proteins with roles in intramembrane proteolysis. |
| Role in Sperm Activation | Certain spe-4 mutations can bypass the need for the spermiogenesis activation signal. nih.gov | Uncovered a novel inhibitory role for SPE-4 in preventing premature sperm activation. |
| Protein Interactions | SPE-4 has been shown to physically interact with other sperm membrane proteins, such as SPE-43. oup.comnih.gov | Suggests that SPE-4 functions as part of a larger protein complex in the sperm membrane. |
Current research frontiers in SPE-4 biology are focused on elucidating the precise molecular mechanisms by which it functions. A significant area of investigation is its potential role as a catalytic subunit of a gamma-secretase-like complex during spermatogenesis. uniprot.org This is based on its homology to presenilins, which are the catalytic core of gamma-secretase complexes involved in cleaving transmembrane proteins. uniprot.orguniprot.org Identifying the substrates of a putative SPE-4-containing protease complex is a key goal.
Additionally, researchers are exploring the network of protein-protein interactions involving SPE-4. oup.com Understanding how SPE-4 interacts with other SPE proteins and components of the FB-MO will provide a more complete picture of the molecular machinery governing spermatid formation and activation. The interplay between SPE-4's structural role in FB-MO morphogenesis and its regulatory role in preventing premature activation remains an active area of study, promising further insights into the multifaceted nature of this essential protein.
Properties
CAS No. |
148710-61-6 |
|---|---|
Molecular Formula |
C15H20O5 |
Synonyms |
spe-4 protein |
Origin of Product |
United States |
Genetic and Genomic Architecture of the Spe 4 Locus
Gene Locus Identification and Genomic Organization of spe-4
The spe-4 gene is located on chromosome I of the C. elegans genome. oup.com It is identified in databases such as WormBase with the identifier WBGene00004958. wormbase.org The gene is protein-coding and belongs to the 'spe' gene class, which comprises genes involved in spermatogenesis-defective phenotypes. wormbase.org The spe-4 gene encodes a predicted protein of 465 amino acid residues. biologists.com Bioinformatic analysis predicts that the SPE-4 protein contains at least seven transmembrane domains, with a substantial hydrophilic loop positioned between the sixth and seventh transmembrane segments. biologists.com
Transcriptional Regulation of spe-4 Gene Expression
Understanding the transcriptional regulation of spe-4 is key to deciphering its specific role in spermatogenesis. Gene expression in C. elegans is controlled by complex regulatory networks involving cis-acting DNA elements and trans-acting transcription factors. nih.govcore.ac.ukcam.ac.uk
Germline-Specific Expression Patterns
The spe-4 gene exhibits expression specifically within the male germline of C. elegans. wormbase.orgbgee.org This germline-specific expression pattern is consistent with its function in spermatogenesis. Expression analysis indicates that spe-4 is expressed in the germ line. bgee.org
Regulatory Elements and Associated Transcription Factors
While detailed studies specifically on the regulatory elements controlling spe-4 expression are not extensively highlighted in the search results, general principles of C. elegans transcriptional regulation apply. Gene expression in C. elegans is orchestrated by arrays of cis-acting DNA elements in promoter regions that serve as binding sites for transcription factors. nih.govcore.ac.uk Approximately 70% of C. elegans transcripts undergo trans-splicing, and genes within operons, transcribed from a common promoter, are often trans-spliced with the SL2 sequence. oup.com However, spe-4 is not explicitly mentioned as being part of an operon in the provided information.
Transcription factors play a critical role in regulating gene expression in the C. elegans germline. For instance, SPE-44, another transcription factor involved in spermatogenesis, is a key regulator of sperm gene expression and is required for the expression of hundreds of sperm-enriched genes. plos.orgresearchgate.netbiorxiv.org NHR-23 is another nuclear hormone receptor transcription factor that promotes spermatogenesis and regulates distinct sets of genes compared to SPE-44. researchgate.net While the direct transcription factors regulating spe-4 expression are not explicitly identified in the search results, the germline-specific expression suggests control by factors involved in the germline sex determination pathway and spermatogenesis. plos.orgalliancegenome.org
Allelic Variation and Mutational Analysis of spe-4
Mutational analysis of spe-4 has been instrumental in understanding its function in spermatogenesis. Various alleles with different molecular lesions have been characterized, leading to insights into the phenotypic consequences of SPE-4 dysfunction. biologists.comnih.gov
Characterization of Null, Missense, and Nonsense Alleles
Several spe-4 alleles have been identified and characterized. These include null alleles, missense mutations, and nonsense mutations. biologists.comnih.gov
Null Alleles: Deletion mutants, such as spe-4(q347), are considered molecular nulls and lack detectable this compound. biologists.comnih.gov These alleles typically result in complete sterility. biologists.comnih.gov
Missense Alleles: Missense mutations result in amino acid substitutions in the this compound. Examples include spe-4(eb12) and spe-4(hc78). biologists.comnih.gov The spe-4(eb12) allele, a missense mutation, results in a proline to leucine (B10760876) substitution near the C-terminus and exhibits a null phenotype. biologists.com The spe-4(hc78) missense mutation also leads to a sterile phenotype. nih.gov Another missense allele, spe-4(hc196), alters a conserved histidine residue within a membrane-spanning domain and has a recessive, temperature-sensitive spermatogenesis-defective phenotype. nih.gov
Nonsense Alleles: Nonsense mutations introduce premature stop codons in the spe-4 gene. An example is spe-4(eb27), which is a nonsense mutant. biologists.com While most spe-4 homozygotes are completely sterile, spe-4(eb27) produces a very low number of offspring, suggesting it might not be a complete null or that there is some level of read-through or compensation. biologists.com
Here is a table summarizing some characterized spe-4 alleles:
| Allele | Type of Mutation | Molecular Change | Phenotype | Reference |
| q347 | Deletion/Null | Molecular null | Sterile (spermatocyte arrest, virtual absence of sperm) | nih.gov |
| eb27 | Nonsense | Premature stop codon | Nearly sterile (average one offspring per hundred homozygotes) | biologists.com |
| eb12 | Missense | Proline to Leucine substitution near C-terminus | Null phenotype (sterile) | biologists.com |
| hc78 | Missense | Not specified in detail, but leads to sterile phenotype | Sterile (spermatocyte arrest with 4 haploid nuclei, no spermatids formed) | biologists.comwormbase.orgnih.gov |
| hc196 | Missense | Alteration of conserved Histidine in transmembrane domain | Recessive, temperature-sensitive spermatogenesis defects, premature activation | nih.gov |
| hc81 | Nonsense | Amber stop codon | Molecular null (sterile) | nih.gov |
Phenotypic Consequences of spe-4 Mutations on Spermatogenesis
Mutations in spe-4 severely disrupt spermatogenesis, leading to male sterility or severely reduced fertility. biologists.comnih.govnih.govoup.com The primary defect observed in spe-4 mutants is an arrest in spermatogenesis at the terminal spermatocyte stage. biologists.comnih.gov These arrested spermatocytes contain four haploid nuclei within a common cytoplasm, indicating a failure in cytokinesis (cell division) following meiosis II. biologists.comnih.gov Spermatids, the precursors to mature spermatozoa, are typically never formed in null spe-4 mutants. biologists.com
The cellular basis for this arrest lies in defects in the morphogenesis and function of the FB-MO complexes. biologists.comresearchgate.net In wild-type spermatogenesis, FB-MOs are ER/Golgi-derived organelles crucial for the asymmetric partitioning of cellular components during spermatid budding. biologists.combiorxiv.org SPE-4 localizes to the membranes of these FB-MOs. biologists.com In spe-4 mutants, the FB-MO complexes are ultrastructurally disrupted, and the membranous organelles are often highly distended, abnormally vacuolated, and scattered throughout the cytoplasm instead of localizing beneath the cell surface. biologists.com
Beyond FB-MO defects, spe-4 mutants also exhibit problems with the proper segregation of other cellular components. For example, tubulin, which normally segregates to the residual body during spermatid budding, accumulates in unusual deposits near the plasma membrane in spe-4 mutants. biologists.com This suggests that wild-type SPE-4 is essential for the correct localization of various macromolecules that undergo asymmetric partitioning during spermatogenesis. biologists.com
Furthermore, certain spe-4 alleles, particularly the spe-4(hc196) missense mutation, reveal a role for SPE-4 in regulating the timing of spermatid activation. nih.gov This allele acts as a bypass suppressor of mutations in the spermiogenesis signal transduction pathway (like spe-27), allowing some sperm to activate prematurely without the normal external signal. nih.govplos.org This suggests that SPE-4 normally functions as an inhibitor of premature spermiogenesis. nih.govplos.org However, even in the spe-4(hc196) mutant, many resulting spermatozoa are defective in fertilization, highlighting the multifaceted role of SPE-4 in producing functional sperm. nih.gov
Defective Spermatocyte and Spermatid Morphology
Mutations in the spe-4 gene lead to significant defects in the morphology of spermatocytes and spermatids. In wild-type C. elegans spermatogenesis, fibrous bodies (FBs) and membranous organelles (MOs) form a complex (FB-MO complex) that is essential for packaging and delivering macromolecules to spermatids during cytokinesis. emory.edubiologists.com
In spe-4 mutants, the normally close association between FBs and MOs is disrupted, and the double-layered membrane surrounding the FBs is defective. emory.edu The internal membrane structure of the MOs is also disrupted. emory.edu These defects in FB-MO complex morphogenesis are associated with a failure in cell division during spermatogenesis. nih.govbiologists.com As a result, instead of forming four haploid spermatids, spe-4 mutants often arrest as an unusual spermatocyte-like cell containing four haploid nuclei within a common cytoplasm because cytokinesis is not completed. emory.edunih.govbiologists.comnih.gov Null spe-4 mutants never form spermatids. biologists.com Additionally, spe-4 mutants show other partitioning defects, such as the accumulation of tubulin in unusual deposits near the plasma membrane. nih.govbiologists.com
Impact on Fertility and Sperm Function
Mutations in spe-4 severely impact fertility due to the production of defective sperm. spe-4 mutant hermaphrodites are typically self-sterile, producing very few or no progeny and instead laying unfertilized oocytes. nih.govnih.govnih.govbiorxiv.org However, their fertility can be restored by mating with wild-type males, indicating that the oocytes are functional and the fertility defect lies specifically in the sperm. nih.govmdpi.comnih.gov
The role of SPE-4 in preventing premature activation positions it as a "brake" protein in the complex process of spermiogenesis, working antagonistically to the activation signal pathway to ensure precise timing of sperm activation. plos.orgresearchgate.net
Comparative Genomics and Evolutionary Divergence of this compound Orthologs
Comparative genomic studies provide insights into the evolutionary history and functional conservation of SPE-4 and its orthologs across different species, particularly within the nematode phylum.
Comparative Genomics and Evolutionary Divergence of this compound Orthologs
Phylogenetic Relationships within the Presenilin Protein Family
SPE-4 is a divergent member of the presenilin protein family. emory.edunih.govbiologists.comuniprot.org This family is known for its role as the catalytic subunit of the gamma-secretase complex, an intramembrane protease involved in the cleavage of various transmembrane proteins, including Notch receptors and the amyloid precursor protein. uniprot.orgebi.ac.ukbiorxiv.org
In C. elegans, there are three orthologs of human presenilins: SEL-12, HOP-1, and SPE-4. nih.govresearchgate.netbiorxiv.org Phylogenetic analysis reveals that SEL-12 is the most similar to human PS1, while HOP-1 is more diverged. nih.gov The four SPE-4 proteins from different nematode species cluster together, suggesting a distinct evolutionary trajectory. nih.gov This clustering indicates that hop-1 and spe-4 likely arose from duplication events after the divergence of the human and nematode lineages. nih.gov
Members of the presenilin family, including SPE-4, are classified under peptidase family A22, specifically subfamily A22A, which includes presenilin 1, presenilin 2, SEL-12, HOP-1, and SPE-4. ebi.ac.uk While presenilins are known for their aspartic endopeptidase activity, demonstrating peptidase activity for isolated presenilin proteins has been challenging. uniprot.orgebi.ac.uk
Conservation and Specialization of SPE-4 Functions across Nematode Lineages
SPE-4 orthologs are found in various nematode species, and alignment of their protein sequences shows conserved regions, including the histidine residue affected by the C. elegans spe-4(hc196) mutation, which is conserved in every nematode SPE-4 homolog examined. nih.govresearchgate.net This conservation of specific residues and domains suggests that SPE-4 proteins across nematodes share fundamental structural and potentially functional characteristics.
While comparative genomics across nematodes has revealed both conserved and rapidly evolving genes, particularly in germline-related processes, SPE-4 appears to represent a protein with conserved function related to spermatogenesis within the nematode phylum, despite its divergence from other presenilins. oup.comnih.govpsu.edunih.gov The specific role of SPE-4 in FB-MO formation and the regulation of spermiogenesis appears to be a specialized function conserved among nematodes that produce amoeboid sperm. emory.edunih.govbiologists.comnih.govplos.orgnih.gov
Molecular and Subcellular Mechanisms of Spe 4 Protein Action
Protein Topology and Domain Organization of SPE-4
SPE-4 is an integral membrane protein with a predicted structure containing multiple transmembrane domains and a significant hydrophilic loop region. biologists.comemory.edu The protein is composed of 465 amino acid residues. biologists.com
Identification and Functional Significance of Transmembrane Domains
Bioinformatic analysis predicts that SPE-4 contains at least seven transmembrane domains. biologists.com These hydrophobic segments are crucial for anchoring the protein within the lipid bilayer of cellular membranes. cam.ac.uk While the precise functional significance of each transmembrane domain in SPE-4 is still under investigation, studies on presenilin-1, a related protein, suggest that transmembrane domains are vital for protein folding, stability, and interaction with other membrane proteins. uni-muenchen.de A missense mutation in spe-4 affecting an amino acid residue within a transmembrane domain has been shown to impact SPE-4 function, suggesting the importance of these regions. nih.gov
Role of Hydrophilic Loop Regions in SPE-4 Function
SPE-4 possesses a large hydrophilic loop located between the sixth and seventh predicted transmembrane segments. biologists.com This cytoplasmic loop region is likely involved in interactions with other proteins and cellular components. nih.gov Studies involving the generation of antibodies against a portion of this hydrophilic loop have been instrumental in localizing SPE-4 within the cell. biologists.com Deletion mutations within the hydrophilic loop region can lead to a truncated protein and a loss of detectable SPE-4, highlighting the importance of this region for protein integrity or stability. biologists.com In other membrane proteins, hydrophilic loops can play roles in enzymatic activity, protein-protein interactions, and signal transduction. nih.govresearchgate.net Given SPE-4's role in cytoplasmic partitioning and its homology to presenilins, which are involved in proteolytic cleavage and complex formation, the hydrophilic loop may facilitate interactions with components of the spermatogenesis machinery or other proteins within the fibrous body-membranous organelles. nih.govnih.govnih.gov
Subcellular Localization and Dynamic Distribution of SPE-4 Protein
SPE-4 exhibits a specific and dynamic subcellular localization pattern during C. elegans spermatogenesis, primarily associating with membrane-bound organelles. biologists.comnih.gov
Localization to ER/Golgi-Derived Organelles
SPE-4 localizes to an organelle derived from the endoplasmic reticulum (ER) and Golgi apparatus. biologists.comnih.gov This localization pattern is consistent with its proposed role in the formation and function of the fibrous body-membranous organelles (FB-MOs), which are also ER/Golgi-derived structures. biologists.comnih.govwormatlas.org The ER and Golgi are central hubs for the synthesis, modification, and sorting of membrane proteins and lipids, suggesting that SPE-4 is processed and targeted through the conventional secretory pathway. molbiolcell.orgjst.go.jp
Association with Fibrous Body-Membranous Organelles (FB-MOs)
A key aspect of SPE-4's subcellular localization is its residence within the membranes of the fibrous body-membranous organelles (FB-MOs) during wild-type spermatogenesis. biologists.comnih.gov FB-MOs are specialized organelles in C. elegans sperm that are crucial for packaging and delivering macromolecules to spermatids during cytokinesis. emory.eduwormatlas.orgnih.gov The close association of SPE-4 with the FB-MO membranes suggests a direct role in the morphogenesis, function, or cargo loading of these organelles. biologists.comemory.edunih.gov In spe-4 mutants, the morphogenesis of FB-MO complexes is defective, resulting in abnormally distended and vacuolated membranous organelles. biologists.comemory.edunih.gov This disruption in FB-MO structure is linked to the failure of spermatid formation. biologists.comemory.edu SPE-4 has also been shown to interact with other sperm membrane proteins localized to the MO, suggesting it may be part of a protein complex within these organelles. nih.gov
Dynamic Redistribution of SPE-4 during Spermatocyte and Spermatid Development
While SPE-4 is primarily found within the FB-MO membranes in spermatocytes, its distribution changes during the later stages of spermatogenesis. As spermatids bud from the residual body, FB-MOs partition into the budding spermatids. biologists.comwormatlas.org Immunofluorescence studies show that SPE-4 staining coincides with the signal from MO-specific antibodies, indicating its presence within the FB-MOs as they are segregated into spermatids. biologists.com SPE-4 is also detected within the cell body of the spermatozoon and appears to show some staining of the pseudopod, the structure essential for sperm motility. biologists.com This dynamic redistribution of SPE-4 from developing FB-MOs in spermatocytes to the segregated MOs in spermatids and ultimately to the mature spermatozoon suggests a continuous role throughout the later stages of sperm development and maturation. biologists.comomicsdi.org
Protein-Protein Interaction Networks of SPE-4
Protein-protein interactions (PPIs) are fundamental to cellular processes, regulating aspects such as cell signaling, localization, and the formation of multi-protein complexes. abcam.com Understanding these networks is crucial for deciphering the biological function of a protein. abcam.com In the context of Caenorhabditis elegans spermiogenesis, the this compound, a presenilin family member, engages in a network of interactions vital for proper sperm development and activation. nih.govnih.gov
Identification of Direct and Indirect Interacting Partners
Studies utilizing techniques such as the split-ubiquitin yeast two-hybrid system have been employed to identify potential interacting partners of SPE-4 in C. elegans sperm. nih.govoup.com A notable direct interaction identified is with ZIPT-7.1, a zinc transporter. researchgate.net This interaction is robust and suggests a direct regulatory relationship between SPE-4 and ZIPT-7.1. researchgate.net
Beyond direct binding partners, SPE-4 is part of a cluster of interacting sperm membrane proteins. This cluster includes SPE-10, SPE-29, SPE-38, SPE-41/TRP-3, and SPE-42. nih.govoup.com While genetic data indicate distinct roles for these proteins in sperm development (spermatogenesis, spermiogenesis, and fertilization), interaction analysis suggests they can physically associate, potentially forming multi-protein complexes at various stages. nih.gov
Integration of SPE-4 within Spermiogenesis Activation Pathways
SPE-4 plays a role in regulating the timing of spermatid activation, functioning as a "brake" to prevent premature progression to spermatozoa. nih.govnih.govplos.orgresearchgate.net Genetic studies have placed SPE-4 downstream of the SPE-8 class proteins in the hermaphrodite-dependent spermiogenesis pathway. nih.govresearchgate.net Mutations in spe-4, specifically hypomorphic alleles, can suppress the sterility caused by mutations in spe-8 group genes, leading to premature spermatid activation. nih.govresearchgate.netplos.orgresearchgate.net This indicates that SPE-4 acts in an inhibitory pathway that counteracts the activation signal transduced by the SPE-8 pathway. nih.gov
The interaction with ZIPT-7.1, a zinc transporter, further integrates SPE-4 into the sperm activation process. researchgate.net ZIPT-7.1 is proposed to function at the end of the SPE-8 pathway, releasing zinc from internal stores within membranous organelles (MOs) to promote sperm activation. researchgate.net The binding of SPE-4 to ZIPT-7.1 suggests that SPE-4 might directly inhibit ZIPT-7.1 function in spermatids, thereby preventing premature zinc release and activation. researchgate.net
Functional Implications of SPE-4 Containing Protein Complexes
The association of SPE-4 with other sperm membrane proteins like SPE-10, SPE-29, SPE-38, SPE-41/TRP-3, and SPE-42 suggests the formation of dynamic protein complexes during sperm development. nih.gov These complexes are likely involved in coordinating the various steps of spermatogenesis, spermiogenesis, and fertilization. nih.gov
SPE-4 is localized to the membrane of membranous organelles (MOs), which are ER/Golgi-derived vesicles crucial for the asymmetric partitioning of cellular components during spermatogenesis and for fusion with the plasma membrane during spermiogenesis. nih.govresearchgate.netplos.orgresearchgate.netbiologists.comnih.gov The defective morphogenesis of fibrous body-membranous organelle complexes observed in spe-4 mutants highlights the importance of SPE-4 in the proper formation and function of these organelles. biologists.comnih.gov The interaction network and localization data suggest that SPE-4-containing complexes within the MO membrane are essential for regulating protein and potentially ion (like zinc via ZIPT-7.1) localization and release, which are critical events for timely sperm activation and successful fertilization. nih.govresearchgate.netbiologists.comnih.gov
Data Table: Identified Interacting Partners of SPE-4
| Interacting Partner | Type of Interaction (Direct/Indirect) | Evidence | Functional Relevance |
| ZIPT-7.1 | Direct | Yeast Two-Hybrid, Binding Assays researchgate.net | Zinc transport regulation, potential inhibition of sperm activation researchgate.net |
| SPE-10 | Indirect (part of a cluster) | Yeast Two-Hybrid nih.govoup.com | Involved in spermatogenesis nih.gov |
| SPE-29 | Indirect (part of a cluster) | Yeast Two-Hybrid nih.govoup.com | Involved in spermiogenesis nih.gov |
| SPE-38 | Indirect (part of a cluster) | Yeast Two-Hybrid nih.govoup.com | Involved in fertilization nih.gov |
| SPE-41/TRP-3 | Indirect (part of a cluster) | Yeast Two-Hybrid nih.govoup.com | Involved in fertilization nih.gov |
| SPE-42 | Indirect (part of a cluster) | Yeast Two-Hybrid nih.govoup.com | Required for fertilization nih.govresearchgate.net |
| SEL-12 | Potential (Presenilin family member) | Based on homology and functional similarity of presenilins uniprot.orgamc.eduwikipedia.org | Notch signaling, potential involvement in gamma-secretase complex uniprot.orgamc.eduwikipedia.org |
| HOP-1 | Potential (Presenilin family member) | Based on homology and functional similarity of presenilins uniprot.orgamc.eduwikipedia.org | Potential involvement in gamma-secretase complex uniprot.orgamc.eduwikipedia.org |
| PEN-2 | Potential (Gamma-secretase component) | Based on homology to gamma-secretase complex uniprot.orgamc.eduwikipedia.orgnih.gov | Potential component of a SPE-4 containing complex with gamma-secretase activity uniprot.orgamc.eduwikipedia.orgnih.gov |
| APH-1/APH-2 | Potential (Gamma-secretase component) | Based on homology to gamma-secretase complex uniprot.orgamc.eduwikipedia.orgnih.gov | Potential component of a SPE-4 containing complex with gamma-secretase activity uniprot.orgamc.eduwikipedia.orgnih.gov |
| NIC-1 | Potential (Gamma-secretase component) | Based on homology to gamma-secretase complex uniprot.orgamc.eduwikipedia.orgnih.gov | Potential component of a SPE-4 containing complex with gamma-secretase activity uniprot.orgamc.eduwikipedia.orgnih.gov |
Putative Enzymatic Activities and Molecular Functions of SPE-4
SPE-4 is recognized as a diverged member of the presenilin protein family. nih.govbiologists.comnih.govuniprot.orgnih.gov Presenilins are known for their role as the catalytic subunits of the gamma-secretase complex, an intramembrane protease. wikipedia.orgnih.gov This homology has led to investigations into the potential enzymatic activities and molecular functions of SPE-4.
Role as a Diverged Presenilin Family Member in Intramembrane Cleavage
Presenilins are aspartyl proteases that catalyze the intramembrane cleavage of various transmembrane proteins. wikipedia.orgnih.gov SPE-4 shares sequence homology with human presenilins PS1 and PS2, particularly in regions containing the catalytic aspartate residues essential for gamma-secretase activity. biologists.comnih.govuniprot.orgwikipedia.orgnih.govnih.gov This suggests that SPE-4 may also possess intramembrane proteolytic activity.
Studies involving chimeric proteins, where the active site domain of human PS1 was exchanged with that of C. elegans SPE-4, have provided insights into SPE-4's potential catalytic function and substrate specificity. nih.govuni-muenchen.de These experiments demonstrated that a chimeric protein containing the SPE-4 active site domain could support the processing of certain substrates, such as the amyloid precursor protein (APP), but was impaired in processing others, like Notch receptors. nih.gov This indicates that while SPE-4 shares some functional characteristics with canonical presenilins, it may have a diverged substrate specificity. The GxGD motif within the active site domain of presenilins is known to be crucial for both catalytic function and substrate identification, and variations in this motif in SPE-4 may contribute to its distinct substrate preferences. nih.gov
Potential Involvement in Gamma-Secretase Complex Activity during Spermatogenesis
Canonical gamma-secretase is a multi-subunit complex composed of presenilin (the catalytic subunit), nicastrin, APH-1, and PEN-2. amc.eduwikipedia.orgnih.gov Given SPE-4's homology to presenilins, it is hypothesized to function as the catalytic core of a gamma-secretase-like complex in C. elegans during spermatogenesis. uniprot.orgamc.edunih.gov
The localization of SPE-4 to the membranes of membranous organelles, which are involved in membrane fusion events during spermiogenesis, aligns with the known function of gamma-secretase in cleaving transmembrane proteins within cellular membranes. nih.govresearchgate.netbiologists.comnih.govuniprot.orgwikipedia.orgnih.gov While direct evidence of a complete functional gamma-secretase complex containing SPE-4 and homologs of nicastrin, APH-1, and PEN-2 in C. elegans sperm is still an area of research, the presence of these components and the known role of SPE-4 in membrane-associated processes strongly support this potential involvement. uniprot.orgamc.eduwikipedia.orgnih.gov
The proposed role of SPE-4 in regulating ZIPT-7.1 function, potentially through intramembrane cleavage or by being part of a complex that facilitates such cleavage, further links SPE-4 to membrane protein processing events critical for sperm activation. researchgate.net The involvement of SPE-4 in the inhibitory pathway of spermiogenesis activation could be mediated through its putative enzymatic activity on specific substrates that regulate this process. nih.govnih.govplos.orgresearchgate.net
Data Table: Putative Enzymatic Activities and Functions
| Activity/Function | Evidence | Implications |
| Intramembrane Proteolytic Activity | Homology to Presenilins, Chimeric protein studies biologists.comnih.govuniprot.orgwikipedia.orgnih.govnih.gov | Suggests ability to cleave transmembrane proteins within the lipid bilayer. |
| Diverged Substrate Specificity | Chimeric protein studies (APP vs Notch processing) nih.gov | SPE-4 may cleave a specific set of substrates relevant to spermatogenesis. |
| Catalytic core of Gamma-Secretase-like Complex | Homology to Presenilins, Presence of other gamma-secretase components uniprot.orgamc.eduwikipedia.orgnih.gov | Functions in a multi-subunit complex for intramembrane cleavage. |
| Regulation of Spermiogenesis Inhibition | Genetic studies, Suppression of spe-8 pathway mutations nih.govnih.govplos.orgresearchgate.net | May cleave a substrate that acts as a brake on sperm activation. |
| Role in Membrane Organelle Function | Localization to MOs, Defective MO morphogenesis in mutants nih.govresearchgate.netbiologists.comnih.gov | Involved in the processing or localization of proteins within MO membranes. |
Hypothesized Role in Intracellular Calcium Ion Homeostasis Regulation
While the primary function of SPE-4 is related to spermatogenesis and membrane organization, its membership in the presenilin family suggests a potential, albeit perhaps indirect or context-dependent, link to calcium homeostasis. Presenilins are known to be predominantly located in the ER membrane and have been implicated in calcium release from the ER. nih.gov Mutant forms or loss of presenilin function have been shown to augment ER calcium release. nih.gov
In C. elegans, the presenilin family includes three genes: hop-1, sel-12, and spe-4. nih.gov While hop-1 and sel-12 are widely expressed, spe-4 expression is exclusively observed in the male germline. nih.gov Studies on other presenilin family members, such as SEL-12, have demonstrated their role in regulating calcium signaling and mitochondrial function, independent of gamma-secretase activity, through ER-mediated calcium transfer to mitochondria. nih.gov
Although direct experimental evidence specifically detailing SPE-4's role in calcium homeostasis is limited in the provided search results, the known functions of other presenilins in ER calcium regulation nih.govembopress.org and the critical role of calcium signaling in various cellular processes, including sperm activation elifesciences.orgspandidos-publications.com, support a hypothesized involvement of SPE-4 in modulating intracellular calcium levels within the context of spermatogenesis. The interaction between SPE-4 and ZIPT-7.1, a zinc transporter that might influence sperm activation through ion concentration changes, further hints at a potential role in ion homeostasis, which often intersects with calcium signaling. researchgate.net
Post-Translational Modifications and Regulatory Mechanisms of this compound Activity
Information specifically on the post-translational modifications (PTMs) and regulatory mechanisms directly affecting this compound activity is not extensively detailed in the provided search results. However, general principles of protein regulation and limited findings related to SPE-4 can be discussed.
Post-translational modifications are crucial for regulating protein function, stability, localization, and interactions. thermofisher.comwikipedia.orgsigmaaldrich.comabcam.comraybiotech.com Common PTMs include phosphorylation, glycosylation, ubiquitination, and methylation, among many others. thermofisher.comwikipedia.orgsigmaaldrich.comabcam.comraybiotech.com These modifications can alter protein activity, influence interactions with other molecules, and impact cellular processes. thermofisher.comwikipedia.orgabcam.comraybiotech.com
One search result mentions that phospho-residuals of Spe4 (likely referring to Saccharomyces cerevisiae SPE4, a spermine (B22157) synthase, which is a different protein from C. elegans SPE-4 yeastgenome.org) were correlated with traits related to actin distribution. embopress.org While this finding pertains to a different protein, it illustrates how phosphorylation can be a regulatory mechanism impacting protein function and its influence on cellular structures like the cytoskeleton.
In the context of C. elegans SPE-4, its role in regulating spermatid activation nih.govresearchgate.net implies that its activity is likely subject to regulation. The interaction between SPE-4 and ZIPT-7.1, which is proposed to directly inhibit ZIPT-7.1 function to prevent premature sperm activation, suggests a regulatory interaction at the protein level. researchgate.net The relief of this inhibition by the sperm activation pathway would then allow ZIPT-7.1 to function. researchgate.net This interaction itself can be considered a form of regulatory mechanism.
Mutational analysis of spe-4 has identified various alleles, including missense and null mutations, that affect SPE-4 function and lead to spermatogenesis defects. biologists.comnih.govnih.gov These mutations highlight critical regions or residues within the this compound that are important for its proper activity and localization. biologists.comnih.govnih.gov For instance, one missense mutation is located within a motif common to all presenilins, suggesting the importance of this conserved region for SPE-4 function. biologists.comnih.gov
While specific details on the enzymes (e.g., kinases, phosphatases, proteases) that might modify or cleave SPE-4, or the signaling pathways that directly impinge on its activity, are not extensively described, the genetic interactions observed with genes in the spermiogenesis pathway nih.govresearchgate.net indicate that SPE-4 function is integrated into a broader regulatory network controlling sperm development and activation.
Functional Contributions of Spe 4 Protein in C. Elegans Spermatogenesis
Role in Fibrous Body-Membranous Organelle (FB-MO) Morphogenesis and Maturation
SPE-4 is crucial for the correct morphogenesis and maturation of FB-MO complexes. biologists.comemory.edunih.govthebiogrid.org In wild-type spermatogenesis, the fibrous body (FB), composed of bundled major sperm protein (MSP) filaments, develops in close association with the membranous organelle (MO). emory.edubiorxiv.orgoup.combiorxiv.org The FB-MO complex grows and partitions to the budding spermatids during the meiotic divisions. biorxiv.orgoup.combiorxiv.org
Impact on MO Development and Structural Integrity
Ultrastructural analysis of spe-4 mutant sperm reveals abnormalities in the FB-MO complexes. emory.edunih.gov Specifically, the normally close association between the FBs and the MOs is defective in spe-4 mutants. emory.edunih.gov The internal membrane structure of the MOs is also disrupted, and the MOs can appear highly distended and abnormally vacuolated. biologists.comemory.edunih.gov These defective MOs are often scattered throughout the cytoplasm rather than being localized under the cell surface as observed in wild-type cells. biologists.com
Contribution to Major Sperm Protein (MSP) Packaging within FB-MOs
The FB-MO complex serves as a crucial structure for prepackaging and delivering macromolecules, particularly Major Sperm Protein (MSP), to spermatids during cytokinesis following the second meiotic division. emory.edunih.govnih.govbiorxiv.orgoup.combiorxiv.org SPE-4 is known to have a role in the packaging of MSP into the FB-MOs early in spermatogenesis. nih.govplos.org Null alleles of spe-4 result in deficient MSP packaging within these organelles. nih.gov This proper packaging is hypothesized to prevent MSP from interfering with the meiotic divisions and to facilitate its partitioning to spermatids. biorxiv.org
Regulation of Cytoplasmic Partitioning during Spermatogenesis
Asymmetric partitioning of cellular components is a fundamental aspect of C. elegans spermatogenesis, primarily facilitated by the FB-MO complexes. biologists.comnih.govnih.govnih.govresearchgate.netnih.gov SPE-4 is required for this proper cytoplasmic partitioning. biologists.comnih.govthebiogrid.orgoup.com
Role in Asymmetric Localization of Macromolecules (e.g., tubulin)
Wild-type SPE-4 is necessary for the proper localization of macromolecules that undergo asymmetric partitioning during spermatogenesis. biologists.comnih.govuniprot.org For instance, during wild-type spermatogenesis, most tubulin segregates to the residual body after the completion of the second meiotic division, often as part of the meiotic spindle apparatus. biologists.comresearchgate.net
Consequences of Defective Partitioning in spe-4 Mutants
In spe-4 mutants, defects in cytoplasmic partitioning are observed. biologists.comnih.gov Tubulin, which should primarily partition to the residual body, is found to accumulate in unusual deposits, often close to the plasma membrane, in spe-4 mutants. biologists.comnih.govresearchgate.net The defective morphogenesis of FB-MO complexes in spe-4 mutants is associated with defective cell division. biologists.com This leads to a failure in cytokinesis during spermatogenesis, even though the meiotic nuclear divisions are completed. emory.edunih.govnih.gov As a result, spermatogenesis in null spe-4 mutants arrests at an unusual cellular stage where four haploid nuclei reside within a common cytoplasm, and spermatids are never formed. biologists.comemory.edunih.govnih.govnih.gov
Involvement in Spermatid Formation and Differentiation
SPE-4 is involved in the process of spermatid formation during meiosis II. emory.eduuniprot.org The mutation of spe-4 prevents the formation of spermatids, although it does not impede the completion of the meiotic nuclear divisions that precede spermatid formation. emory.edunih.gov Consequently, spe-4 mutants arrest their sperm morphogenesis prior to the stage of spermatid formation. emory.edunih.gov Beyond its role in initial spermatid formation, SPE-4 has also been suggested to function as a "brake" protein, helping to prevent premature spermatid activation before the appropriate signal is received. nih.govplos.org Certain hypomorphic spe-4 alleles can lead to phenotypes including defective spermatids and spermatozoa, and even premature spermatid activation. nih.gov
Compound Information
Contribution to Cellular Reorganization during Spermatid Maturation
While null spe-4 mutations cause an arrest prior to spermatid formation, studies on spe-4 highlight its importance for the proper formation and function of spermatids and the cellular reorganization processes involved. ontosight.ai SPE-4 is required for the correct asymmetric partitioning of cellular components during spermatogenesis. biologists.com Although spe-4 mutants successfully complete the second meiotic division and produce haploid nuclei, they are unable to bud off spermatids or form a normal residual body. biologists.com This indicates that SPE-4 is essential for the cellular rearrangements and segregation events that separate the developing spermatid from the residual cytoplasmic material.
Furthermore, SPE-4 is implicated in the morphogenesis of spermatids through its contribution to the development of the major sperm protein (MSP) cytoskeleton. ontosight.ai MSP is the primary component driving the amoeboid motility of C. elegans sperm. ontosight.aiplos.org SPE-4 facilitates the correct assembly and organization of this crucial cytoskeletal structure, which is vital for the eventual motility and function of the spermatozoon. ontosight.ai
Control of Spermiogenesis (Sperm Activation) Timing
Beyond its roles in earlier spermatogenesis stages, SPE-4 also functions critically in regulating the timing of spermiogenesis, the process by which immotile spermatids activate into motile spermatozoa. nih.govresearchgate.netnih.govuq.edu.au Precise control over spermiogenesis timing is essential for successful fertilization. plos.orgnih.govnih.gov
Interaction with Spermiogenesis Activation Pathway Components (e.g., spe-8, spe-12, spe-19, spe-27, spe-29)
SPE-4 is recognized as a component of an inhibitory pathway that prevents premature spermiogenesis. nih.govresearchgate.netnih.govuq.edu.au Genetic studies have revealed interactions between spe-4 and genes in the spe-8 class, which are part of the spermiogenesis activation pathway. plos.orgnih.govresearchgate.netnih.govmdpi.comnih.gov The spe-8 class includes spe-8, spe-12, spe-19, spe-27, and spe-29. nih.govmdpi.combiorxiv.org
Specifically, certain hypomorphic alleles of spe-4, such as spe-4(hc196), have been isolated as suppressors of the sterility caused by mutations in spe-8 class genes, particularly spe-27. plos.orgnih.govresearchgate.netnih.govmdpi.comnih.gov This suppressor phenotype indicates that spe-4 acts downstream of the spe-8 class genes in the spermiogenesis regulatory pathway. researchgate.netmdpi.com The spe-4(hc196) mutation effectively bypasses the requirement for the normal spermiogenesis signal transduction pathway mediated by the spe-8 group. nih.govnih.gov This genetic interaction supports a model where SPE-4 normally acts to inhibit activation, and reducing its function (as in the hypomorphic spe-4 mutant) allows activation to occur even when the upstream activation signal pathway (spe-8 class) is compromised.
Further evidence of interaction comes from yeast two-hybrid screening, which suggests that SPE-43, a protein in the SPE-8 pathway, can physically bind to both SPE-4 and SPE-29. mdpi.comresearchgate.net
Function within Inhibitory Pathways Preventing Premature Spermiogenesis
SPE-4 functions as a "brake" protein, actively preventing spermatids from undergoing premature activation into spermatozoa. plos.orgresearchgate.netmdpi.comnih.govbiorxiv.org This inhibitory role is crucial for ensuring that spermiogenesis occurs only at the appropriate time and location, such as upon encountering signals in the spermatheca (for hermaphrodite sperm) or seminal fluid (for male sperm). plos.orgnih.gov
Mutations in spe-4, particularly hypomorphic alleles, can lead to premature spermatid activation. plos.orgnih.govnih.gov This premature activation can result in the production of defective spermatozoa and reduced fertility, highlighting the importance of SPE-4's inhibitory function for proper sperm maturation and function. plos.orgnih.govnih.gov SPE-4, along with other proteins like SPE-6 and SPE-46, are considered key components of this inhibitory mechanism that maintains spermatids in a quiescent state until the appropriate activation signal is received. plos.orgresearchgate.netmdpi.comnih.govbiorxiv.org
| Protein Name | Organism | PubChem CID | Notes |
| SPE-4 | C. elegans | N/A | PubChem CIDs are typically for small molecules; CIDs for these proteins are not available in PubChem. |
| SPE-8 | C. elegans | N/A | PubChem CIDs are typically for small molecules; CIDs for these proteins are not available in PubChem. |
| SPE-12 | C. elegans | N/A | PubChem CIDs are typically for small molecules; CIDs for these proteins are not available in PubChem. |
| SPE-19 | C. elegans | N/A | PubChem CIDs are typically for small molecules; CIDs for these proteins are not available in PubChem. |
| SPE-27 | C. elegans | N/A | PubChem CIDs are typically for small molecules; CIDs for these proteins are not available in PubChem. |
| SPE-29 | C. elegans | N/A | PubChem CIDs are typically for small molecules; CIDs for these proteins are not available in PubChem. |
Advanced Methodological Approaches in Spe 4 Protein Research
Genetic Manipulation and Mutagenesis Strategies
Genetic manipulation and mutagenesis have been fundamental in dissecting the function of spe-4 and identifying interacting pathways and modulators.
Application of CRISPR-Cas9 for Targeted spe-4 Gene Editing
CRISPR-Cas9 technology allows for precise editing of the genome, enabling targeted modifications to the spe-4 gene. This can involve introducing specific mutations to study the effect of altered amino acids on protein function or creating null alleles to investigate the consequences of complete loss of SPE-4. While the provided search results don't contain specific examples of CRISPR-Cas9 applied directly to spe-4, this technology is a standard tool for targeted gene editing in C. elegans and would be applicable for generating precise spe-4 alleles to study structure-function relationships or create defined loss-of-function mutants savemyexams.comtechnologynetworks.com.
Utilization of RNA Interference (RNAi) for spe-4 Gene Knockdown
RNA interference (RNAi) is a powerful technique for reducing the expression of a specific gene. By introducing double-stranded RNA corresponding to the spe-4 sequence, researchers can trigger the degradation of spe-4 mRNA, leading to a knockdown of SPE-4 protein levels. This allows for the study of phenotypes associated with reduced SPE-4 function. Genetic analyses, including RNA interference, have been instrumental in elucidating the function of SPE-4 and its interactions with other proteins involved in spermatogenesis ontosight.ai.
Forward Genetic Screens and Suppressor Analysis for Identifying SPE-4 Modulators
Forward genetic screens involve randomly mutagenizing organisms and then screening for specific phenotypes, such as defects in spermatogenesis or fertility, which are associated with spe-4 mutations nih.govmicropublication.org. Suppressor analysis is a powerful follow-up technique where mutations that alleviate or suppress the phenotype of a spe-4 mutation are identified. These suppressor mutations can occur in genes that encode proteins interacting with SPE-4 or components of pathways that are modulated by SPE-4. Suppressor screens of spe-27 sterility have identified suppressor mutations in spe-4, indicating that SPE-4 is part of a pathway involved in regulating sperm activation nih.govplos.org. For example, the spe-4(hc196) allele was isolated in a suppressor screen and found to be a recessive bypass suppressor of spermiogenesis pathway mutations, suggesting it eliminates the need for the spermiogenesis signal transduction nih.gov. This allele also has a conditional Spe phenotype on its own, with reduced fertility influenced by temperature nih.gov. Analysis of null spe-4 alleles in a spe-27 background showed they remained sterile, unlike the spe-4(hc196) suppressor allele, further supporting the role of spe-4 in bypassing the spermiogenesis pathway nih.gov.
Biochemical and Proteomic Characterization of this compound
Biochemical and proteomic approaches are crucial for understanding the molecular properties of SPE-4, its localization, and its interactions with other proteins.
Affinity Purification and Mass Spectrometry for Interacting Partner Identification
Affinity purification coupled with mass spectrometry (AP-MS) is a widely used technique to identify proteins that physically interact with a target protein. In this method, SPE-4 would be used as bait to isolate protein complexes. This typically involves tagging SPE-4 (e.g., with an epitope tag) and using an affinity resin to pull down the tagged SPE-4 and any associated proteins from cell lysates embopress.orgacs.orgthermofisher.comnih.govcreative-proteomics.com. The isolated proteins are then identified using mass spectrometry embopress.orgneb.comhalolabs.comportlandpress.comwikipedia.org. AP-MS has become a standard method for discovering protein-protein interactions and characterizing protein complexes acs.orgnih.govcreative-proteomics.com. Studies on C. elegans sperm membrane proteins, including SPE-4, have utilized interaction proteomics to identify protein-protein interaction networks nih.gov. For instance, SPE-4 has been shown to interact with several other sperm proteins, including SPE-10, SPE-15, SPE-29, SPE-38, and SPE-42, which have roles in spermatogenesis, spermiogenesis, and sperm function nih.govnih.gov. These interactions suggest that SPE-4 functions within a network of proteins crucial for various stages of sperm development and activation nih.gov.
An example of protein interactions identified through such methods in C. elegans sperm is shown in the table below, based on research findings:
| Bait Protein | Interacting Partner | Role of Interacting Partner |
| SPE-4 | SPE-10 | Spermatogenesis nih.govnih.gov |
| SPE-4 | SPE-15 | Spermatogenesis nih.gov |
| SPE-4 | SPE-29 | Spermiogenesis nih.govnih.gov |
| SPE-4 | SPE-38 | Spermiogenesis, Fertilization nih.govnih.gov |
| SPE-4 | SPE-42 | Fertilization nih.govnih.gov |
| SPE-4 | SPE-43 | Sperm activation (hermaphrodite signal) nih.gov |
Note: This table is illustrative based on identified interactions involving SPE-4 and other sperm proteins.
Recombinant Protein Expression and in vitro Functional Assays
Expressing recombinant this compound allows for its purification and subsequent biochemical characterization in a controlled in vitro setting. This involves cloning the spe-4 gene into an expression vector and producing the protein in a suitable host system, such as bacteria, yeast, or insect or mammalian cells technologynetworks.commpg.de. Once purified, recombinant SPE-4 can be used in various in vitro functional assays to study its enzymatic activity (if any), its ability to interact with other molecules, or its role in reconstituting specific cellular processes. For example, in vitro spermiogenesis assays using proteases like Pronase have been used to study sperm activation in C. elegans and the role of SPE-4 in this process researchgate.netnih.govnih.gov. These assays can help determine if recombinant SPE-4 can influence sperm activation or interact with other components involved in this pathway. Biochemical characterization of proteins often involves assays to determine their activity, substrate specificity, and optimal conditions nih.govacs.orgmdpi.com.
Use of Two-Hybrid Systems (e.g., split-ubiquitin) for Interaction Mapping
Two-hybrid systems, such as the yeast two-hybrid (Y2H) system and its variations like the split-ubiquitin system, are valuable tools for identifying protein-protein interactions. The principle involves reconstituting a functional transcription factor when two proteins of interest interact, leading to the activation of a reporter gene. tandfonline.comnih.govyoutube.comnih.govtakarabio.comoup.com
The split-ubiquitin yeast two-hybrid (MYTH) system is particularly useful for studying interactions involving integral membrane proteins like SPE-4. researchgate.netnih.govpnas.orgjove.com In this system, the protein of interest (bait) is fused to the C-terminal half of ubiquitin (Cub) and a transcription factor, while a potential interacting partner (prey) is fused to a mutated N-terminal half of ubiquitin (NubG). tandfonline.comnih.gov Interaction between bait and prey brings Cub and NubG into proximity, reconstituting ubiquitin. tandfonline.comnih.gov This reconstituted ubiquitin is then cleaved by cellular proteases, releasing the transcription factor to activate reporter genes in the yeast nucleus. tandfonline.comnih.gov
Studies utilizing the split-ubiquitin MYTH system have been employed to investigate interactions between C. elegans sperm membrane proteins, including SPE-4. researchgate.netnih.gov This approach has revealed novel interactions between proteins known to play roles in spermatogenesis, spermiogenesis, and fertilization. nih.gov For example, SPE-43, another sperm membrane protein, has been shown to bind to SPE-4 using a membrane yeast-2-hybrid system. researchgate.net
Data on protein interactions involving SPE-4 identified through split-ubiquitin systems can be presented in tables, detailing the interacting partners and the experimental conditions used.
High-Resolution Imaging and Live Microscopy Techniques
High-resolution imaging techniques are crucial for visualizing the localization and dynamics of this compound within the complex cellular environment of spermatogenesis.
Immunofluorescence microscopy uses antibodies tagged with fluorescent dyes to visualize the location of specific proteins within cells or tissues. nih.govelifesciences.org This technique has been extensively used to determine the subcellular localization of SPE-4 in C. elegans sperm cells. Specific antisera against SPE-4 have shown that the protein resides within the membranes of the fibrous body-membranous organelles (FB-MOs) during wild-type spermatogenesis. biologists.comresearchgate.net Co-staining with antibodies specific to FB-MOs, such as 1CB4, has demonstrated a coincident signal, further supporting SPE-4's localization to these organelles. biologists.comresearchgate.net Immunofluorescence has also revealed that SPE-4 localizes within the spermatozoon cell body and shows dim staining of the pseudopod. researchgate.net
Electron microscopy provides ultrastructural details of cellular components. Transmission electron microscopy (TEM) has been used to examine the morphology of FB-MOs in wild-type and spe-4 mutant spermatocytes. nih.govmolbiolcell.org These studies have shown that spe-4 mutants exhibit defects in FB-MO morphogenesis, with organelles appearing distended and abnormally vacuolated, scattered throughout the cytoplasm instead of being localized near the cell surface as in wild-type cells. biologists.comnih.gov TEM complements immunofluorescence by providing the structural context for the observed protein localization.
Detailed findings from immunofluorescence and electron microscopy studies can be summarized in tables or figures illustrating the localization patterns and morphological defects observed in spe-4 mutants.
Live imaging techniques allow for the visualization of dynamic cellular processes in real-time. While specific live imaging studies focusing solely on this compound dynamics are not explicitly detailed in the provided search results, live imaging approaches are broadly applied in studying spermatogenesis events in C. elegans and other organisms. micropublication.orgnih.gov
Live imaging of C. elegans fertilization, for instance, has been used to observe the behavior of sperm and their interaction with oocytes. micropublication.org Although this specific study focused on a different protein (SPE-45), it highlights the feasibility and utility of live imaging for observing dynamic events during sperm function. micropublication.org In the context of SPE-4, live imaging could potentially be used to track the movement and changes in distribution of fluorescently tagged SPE-4 during FB-MO formation, maturation, and partitioning during spermatid budding. biologists.com Such studies could provide insights into the dynamic role of SPE-4 in membrane reorganization and cytoplasmic partitioning.
Live imaging of spermatogonial stem/progenitor cells in other model systems has also provided insights into cell migration, proliferation, and differentiation dynamics during spermatogenesis. nih.govbiorxiv.org Applying similar live imaging strategies to visualize SPE-4 dynamics within the context of these cellular events in C. elegans spermatogenesis would be a powerful approach.
Immunofluorescence and Electron Microscopy for Subcellular Localization Studies
Computational Biology and Bioinformatic Approaches
Computational biology and bioinformatics play a significant role in analyzing this compound sequence and structure, predicting its function, and understanding its evolutionary history.
Sequence alignment is a fundamental bioinformatic technique used to compare protein or DNA sequences to identify regions of similarity that may indicate functional, structural, or evolutionary relationships. wikipedia.orgnih.govfrontiersin.org Aligning the amino acid sequence of SPE-4 with sequences of related proteins, particularly members of the presenilin family, can reveal conserved domains and motifs. biologists.com
Phylogenetic analysis uses sequence alignments to reconstruct the evolutionary history of proteins and infer relationships between homologs. agriculturejournals.cznih.govnih.govprotocols.iocreativebiomart.net By analyzing the evolutionary tree of SPE-4 and its homologs in different species, researchers can gain insights into the conservation and divergence of its function. SPE-4 is described as a diverged member of the presenilin family, suggesting an evolutionary relationship with these proteins which are implicated in Alzheimer's disease. biologists.comnih.gov Phylogenetic analysis can help to understand the evolutionary pressures that shaped the function of SPE-4 in spermatogenesis and its relationship to the functions of other presenilins.
Advanced phylogenetic methods can utilize probabilistic models and consider factors like amino acid substitution rates to build more accurate evolutionary trees. protocols.iocreativebiomart.net Analysis of conserved residues and domains within the context of the phylogenetic tree can highlight regions important for SPE-4 function.
Protein structure prediction aims to determine the three-dimensional structure of a protein from its amino acid sequence. ebi.ac.ukwikipedia.orgbiorxiv.orgfrontiersin.orgnih.gov Homology modeling, a template-based method, is a common approach when the target protein shares significant sequence similarity with a protein of known structure. oup.commassbio.orgejosdr.combitesizebio.com
SPE-4 is predicted to contain at least seven transmembrane domains and a large hydrophilic loop. biologists.com While the precise biochemical function of SPE-4 is not fully known, its homology to presenilins suggests potential structural similarities. nih.gov Homology modeling could be used to build a 3D model of SPE-4 or its domains based on the known structures of presenilins or other related membrane proteins. oup.commassbio.orgejosdr.combitesizebio.com
Analyzing the predicted structure can provide insights into potential functional domains, membrane topology, and interaction interfaces. oup.commassbio.orgejosdr.comfrontiersin.org While homology modeling accuracy depends on the sequence similarity to the template, it can still provide a valuable framework for generating hypotheses about SPE-4 function and guiding experimental design, especially for integral membrane proteins which are challenging to study structurally. massbio.orgnih.gov Computational tools can also predict secondary structure and disordered regions, further aiding functional domain analysis. wikipedia.orgoup.com
Data from sequence alignments, phylogenetic analysis, and structure prediction can be integrated to provide a comprehensive understanding of this compound.
Data Table: Summary of SPE-4 Research Methodologies and Findings
| Method | Application to SPE-4 Research | Key Findings Related to SPE-4 |
| Split-Ubiquitin Two-Hybrid | Mapping protein-protein interactions involving SPE-4. | Identified interactions with other sperm membrane proteins (e.g., SPE-43). researchgate.netnih.gov |
| Immunofluorescence Microscopy | Determining subcellular localization of SPE-4. | Localizes to fibrous body-membranous organelles (FB-MOs), spermatozoon cell body, pseudopod. biologists.comresearchgate.net |
| Electron Microscopy | Analyzing ultrastructure of organelles in spe-4 mutants. | Revealed defects in FB-MO morphogenesis, including distended and vacuolated organelles. biologists.comnih.gov |
| Sequence Alignment | Comparing SPE-4 sequence with homologs. | Identifies conserved domains and motifs, supports relationship to presenilins. biologists.com |
| Phylogenetic Analysis | Studying evolutionary history and relationships of SPE-4. | Positions SPE-4 as a diverged member of the presenilin family. biologists.comnih.gov |
| Protein Structure Prediction & Homology Modeling | Predicting 3D structure and functional domains of SPE-4. | Predicts transmembrane domains and a hydrophilic loop; can inform functional hypotheses. biologists.com |
Network Analysis of this compound-Protein Interactions within Cellular Systems
Protein-protein interaction (PPI) network analysis is a fundamental approach for understanding cellular processes, as PPIs form the basis for numerous cellular events, including signal transduction and the formation of protein complexes nih.govebi.ac.uk. In the context of this compound, network analysis has aimed to identify its interaction partners and understand its functional modules within the cellular environment of C. elegans sperm development.
Studies utilizing methods such as those integrated into databases like STRING have identified a network of proteins interacting with SPE-4 in C. elegans string-db.org. These interactions can be physical or functional associations, supported by various types of evidence including experimental data (like co-purification, yeast two-hybrid, and genetic interactions) and computational predictions (such as text mining, co-expression, and domain co-occurrence) string-db.orgresearchgate.netcytoscape.org.
Key proteins identified as interacting with SPE-4 include other proteins essential for spermatogenesis and sperm function. A cluster of sperm membrane proteins, including SPE-4, SPE-10, SPE-29, SPE-38, SPE-41/TRP-3, and SPE-42, are suggested to interact in the membrane at different stages of sperm development nih.gov. While these proteins have genetically defined roles at distinct stages (e.g., SPE-4 and SPE-10 in spermatogenesis, SPE-29 in spermiogenesis, and SPE-38, SPE-41/TRP-3, and SPE-42 in fertilization), interaction data indicate they can physically associate nih.gov.
Within spermatids, SPE-4, along with FER-1, SPE-10, SPE-38, and SPE-41/TRP-3, localizes to the membranous organelles (MO) nih.gov. These proteins have been shown to interact with SPE-19, SPE-29, and SPE-42, forming a sperm membrane complex within the MO of spermatids nih.gov. This suggests SPE-4 is part of a dynamic protein complex crucial for the proper formation and function of these organelles.
SPE-4 is also recognized as a homolog of human presenilin PS1 nih.govbiologists.com. Presenilins are known to be potential catalytic subunits of the gamma-secretase complex, an endoprotease involved in the intramembrane cleavage of integral membrane proteins, including Notch receptors like LIN-12 and GLP-1 in C. elegans uniprot.org. This suggests a potential interaction between SPE-4 and components of the gamma-secretase complex, highlighting its involvement in proteolytic processing events during spermatogenesis uniprot.org.
Network analysis helps in visualizing these complex relationships and identifying potential functional modules. For instance, the interactions of SPE-4 with proteins involved in MSP cytoskeleton development ontosight.ai and those localized to the fibrous body-membranous organelles (FB-MOs) biologists.com underscore its central role in spermatid morphogenesis and the asymmetric partitioning of cellular components during sperm development biologists.com.
| Interacting Protein | Role/Context of Interaction with SPE-4 | Evidence Type (Examples from Search Results) |
| SPE-10 | Sperm membrane complex in spermatids nih.gov | Physical interaction nih.gov |
| SPE-29 | Sperm membrane complex in spermatids nih.gov | Physical interaction nih.gov |
| SPE-38 | Sperm membrane complex in spermatids nih.gov | Physical interaction nih.gov |
| SPE-41/TRP-3 | Sperm membrane complex in spermatids nih.gov | Physical interaction nih.gov |
| SPE-42 | Sperm membrane complex in spermatids nih.gov | Physical interaction nih.gov |
| FER-1 | Localization to MO in spermatids nih.gov | Physical interaction nih.gov |
| SPE-19 | Sperm membrane complex in spermatids nih.gov | Physical interaction nih.gov |
| LIN-12 | Potential substrate of gamma-secretase uniprot.org | Homology to presenilin substrates uniprot.org |
| GLP-1 | Potential substrate of gamma-secretase uniprot.org | Homology to presenilin substrates uniprot.org |
| Components of MSP cytoskeleton | Involved in MSP cytoskeleton development ontosight.ai | Molecular studies ontosight.ai |
| Components of gamma-secretase complex | Potential catalytic subunit uniprot.org | Homology to presenilins uniprot.org |
Development and Utilization of C. elegans Model Systems for Comprehensive SPE-4 Investigation
Caenorhabditis elegans serves as a powerful and widely used model organism for studying this compound due to several advantages, including its genetic tractability, transparent body allowing for live imaging, and conserved biological processes relevant to sperm development ontosight.aimicropublication.org. The spe-4 gene and its product have been extensively studied in this nematode to understand the molecular and genetic mechanisms underlying spermatogenesis ontosight.ai.
Genetic analyses in C. elegans, such as RNA interference (RNAi) and gene knockout experiments, have been crucial in elucidating SPE-4 function and its interactions with other proteins involved in spermatogenesis ontosight.ai. Mutations in the spe-4 gene lead to defects in sperm development, resulting in male sterility or reduced fertility, underscoring its essential role ontosight.ai. For instance, the spe-4(hc196) allele causes multiple sperm defects, including premature spermatid activation nih.gov. Null spe-4 mutants exhibit defective morphogenesis of fibrous body-membranous organelle complexes and an arrest in spermatogenesis at a stage with four haploid nuclei within a common cytoplasm, with spermatids never forming biologists.com.
The transparent nature of C. elegans allows for direct observation of sperm development and function in vivo. Live imaging systems have been employed to observe processes like fertilization in the spermatheca, enabling researchers to visualize the consequences of spe-4 mutations on sperm behavior and interaction with the oocyte micropublication.org.
Furthermore, advanced genetic tools have been developed and utilized in C. elegans to study genes involved in sperm production, including those related to SPE-4 function. For example, inducible systems like the auxin-induced degradation (AID) system have been adapted in C. elegans to temporally control the degradation of specific proteins, including those crucial for sperm production (though specifically mentioned for spe-44, this highlights the versatility of the model for studying sperm-related genes) genestogenomes.org. Such systems allow for reversible sterilization, providing better control over mating in research experiments, including those focused on aging and sexual reproduction itself genestogenomes.org.
The use of C. elegans as a model system has facilitated detailed cellular and molecular studies, including the localization of this compound within developing spermatids, primarily in the endoplasmic reticulum and cis-Golgi biologists.comuniprot.org. Immunoreactivity studies using specific antisera have confirmed the presence of SPE-4 within the membranes of fibrous body-membranous organelles during wild-type spermatogenesis biologists.com. Analysis of different spe-4 mutants has revealed how mutations can affect this compound presence and localization, correlating these defects with observed spermatogenesis phenotypes biologists.com.
Broader Implications and Future Trajectories of Spe 4 Protein Studies
Contribution of SPE-4 Research to Fundamental Understanding of Germline Development and Reproduction
Research on SPE-4 has been instrumental in dissecting the molecular control of spermatogenesis and the subsequent activation of sperm. In C. elegans, spermatogenesis involves the creation of spermatids, which then undergo a dramatic transformation called spermiogenesis (or sperm activation) to become motile spermatozoa capable of fertilization. nih.govmicropublication.org SPE-4 plays critical roles at multiple stages of this process.
Initially, SPE-4 was identified as essential for the proper formation of spermatids. It is an integral membrane protein located in the membranes of fibrous body-membranous organelle (FB-MO) complexes, which are specialized organelles derived from the endoplasmic reticulum and Golgi apparatus. biologists.comnih.gov These organelles are crucial for the asymmetric partitioning of cellular components during the meiotic divisions of spermatogenesis. biologists.comnih.gov In mutants lacking functional SPE-4, the morphogenesis of these FB-MOs is defective, leading to a failure in cytokinesis and the formation of an arrested cell containing four haploid nuclei within a shared cytoplasm, preventing the formation of individual spermatids. biologists.comnih.gov This demonstrates that SPE-4 is fundamental to the structural organization and segregation of cytoplasmic contents required to produce viable gametes.
More recently, research has uncovered a novel, crucial function for SPE-4 in the negative regulation of sperm activation. nih.gov While an activation signal transduced by the "spe-8 group" of proteins is required to initiate spermiogenesis, an inhibitory pathway exists to prevent this process from occurring prematurely. nih.gov SPE-4, along with the kinase SPE-6, is a key component of this inhibitory pathway. nih.gov Specific mutations in spe-4 cause spermatids to bypass the need for an activation signal, leading to premature activation. nih.govfrontiersin.org This finding has fundamentally altered the model of sperm activation, revealing that it is controlled by a delicate balance between positive and negative regulatory pathways, ensuring that sperm become motile only at the appropriate time and place to maximize the chances of fertilization. nih.gov
Insights into Divergent Functions of Presenilin Family Members beyond Canonical Roles
The SPE-4 protein is a member of the highly conserved presenilin protein family. biologists.com In humans, two presenilins, PSEN1 and PSEN2, are famous for their role in Alzheimer's disease; they form the catalytic core of the γ-secretase complex, which proteolytically cleaves the Amyloid Precursor Protein. nih.gov The study of SPE-4 in C. elegans offers a unique window into the evolutionary diversification and non-canonical functions of this important protein family.
C. elegans has two other presenilin homologs, SEL-12 and HOP-1. nih.gov Sequence analysis reveals that SPE-4 is the most diverged of these, clustering separately from SEL-12, which is more similar to human presenilins. nih.gov This divergence is linked to its specialized role in the germline. While human presenilins are widely expressed, with high levels in the brain, SPE-4 expression is specific to spermatogenesis. biologists.comnih.gov
The functions of SPE-4 highlight that presenilin homologs can be adapted for highly specific developmental processes far removed from neurodegeneration. Its role in the morphogenesis of the FB-MOs suggests a conserved function in protein and membrane trafficking within specific ER/Golgi-derived compartments, as human presenilins also localize to these organelles. biologists.comoup.com However, its specific requirement in partitioning cellular contents during meiosis and its later role as a brake on sperm activation are unique, specialized functions. nih.govbiologists.com Studying SPE-4 provides a powerful genetic model to explore the fundamental cellular mechanisms of presenilins—such as their potential proteolytic activity and role in membrane biology—in a context other than disease, thereby broadening our understanding of the entire protein family. oup.com
Unresolved Questions and Emerging Directions in this compound Biology
Despite significant progress, many aspects of SPE-4 function remain to be fully understood. Future research is poised to address several key questions that will provide a more complete picture of its molecular roles.
Given that SPE-4 is a presenilin homolog, it is presumed to function as an aspartyl protease, likely as part of a γ-secretase-like complex. nih.govfrontiersin.orguniprot.org A critical unresolved question is the identity of its complete set of substrates in vivo.
One leading candidate target is the FER-1 protein, which is essential for the fusion of membranous organelles with the plasma membrane during sperm activation. nih.gov Spermatids contain two distinct isoforms of FER-1, which are thought to arise from proteolytic processing. It is hypothesized that SPE-4 is the protease responsible for this cleavage and that the ratio between the two FER-1 isoforms, controlled by SPE-4 activity, regulates the readiness of a spermatid to activate. nih.gov However, direct evidence for this cleavage event is still needed. Furthermore, it is likely that SPE-4 has other targets. A membrane yeast two-hybrid screen identified a cluster of interacting sperm proteins, including SPE-10, SPE-29, SPE-38, SPE-41/TRP-3, and SPE-42, which could be substrates or components of a larger SPE-4-containing protein complex. oup.com Identifying the full repertoire of SPE-4 substrates is essential for understanding how it controls both organelle morphogenesis and the inhibition of sperm activation.
Mutations in human presenilins are known to disrupt cellular calcium (Ca²⁺) homeostasis, and a similar role has been proposed for SPE-4. nih.gov Spermiogenesis in C. elegans is a Ca²⁺-dependent process, and it is hypothesized that SPE-4 helps maintain low cytosolic Ca²⁺ levels in inactive spermatids, possibly by promoting Ca²⁺ sequestration into the membranous organelles. nih.govfrontiersin.orgmednexus.org A drop in SPE-4 function upon receipt of an activation signal would then lead to a spike in cytosolic Ca²⁺, triggering the final steps of activation. nih.gov
SPE-4 localizes to the same MO membranes as the TRP-3 calcium channel, suggesting a potential functional link. nih.gov However, the precise mechanism by which SPE-4 might regulate Ca²⁺ is unknown. It could act directly as a channel or regulator, or indirectly by influencing other proteins or signaling pathways, such as those involving phosphatidylinositol 4,5-bisphosphate (PIP2), which has also been linked to presenilin function. nih.gov Future studies using advanced imaging and physiological techniques are needed to directly measure Ca²⁺ dynamics in spermatids with altered SPE-4 function and to determine the molecular machinery involved.
The activity of SPE-4 is tightly regulated. Genetically, it functions downstream of the spe-8 signaling pathway, which transduces the external activation signal. nih.gov This signal is thought to suppress the function of the SPE-6 kinase, which in turn reduces SPE-4's inhibitory activity. nih.gov The transcription factor SPE-44 is a key upstream regulator required for the expression of the spe-4 gene itself, along with hundreds of other sperm-specific genes. nih.govplos.org
Downstream, or as interacting partners, several proteins have been identified. The zinc transporter ZIPT-7.1 physically binds to SPE-4, linking zinc signaling to the activation pathway. biologists.com The protein SPE-43, also involved in sperm activation, has been shown to interact with SPE-4. nih.govbiorxiv.org The cluster of membrane proteins identified via yeast two-hybrid analysis (SPE-10, SPE-29, etc.) represents another set of potential downstream effectors or co-regulators. oup.com A major future goal is to map these genetic and physical interactions in greater detail to understand how SPE-4 activity is modulated and how it transmits signals to its ultimate effectors, like the proposed substrate FER-1.
The ultimate goal is to build a comprehensive, systems-level model of sperm activation that integrates the diverse signaling inputs and regulatory nodes. SPE-4 is a central component of this network, acting as a lynchpin in the inhibitory pathway that counterbalances the pro-activation pathway. nih.gov
A working model posits the following sequence: in resting spermatids, the SPE-6/SPE-4 inhibitory module is active. An external signal (e.g., from the hermaphrodite reproductive tract) is received and transduced by the SPE-8 group of proteins. This suppresses the SPE-6/SPE-4 module, leading to two key downstream events: altered proteolysis of targets like FER-1 and a rise in intracellular Ca²⁺. nih.gov These events converge to trigger the massive cellular reorganization of spermiogenesis. This model must now be expanded to incorporate the roles of other signaling molecules like zinc (via ZIPT-7.1) and other pathways, such as the protease-mediated activation pathway involving TRY-5 in males. biologists.complos.org Elucidating how these different branches of the signaling network crosstalk and are integrated at the level of SPE-4 and its interacting partners will be a major challenge for future research.
Identification of Novel Upstream and Downstream Regulatory Factors for SPE-4 Activity
Potential for New Conceptual Models in Reproductive Cell Biology and Organelle Biogenesis
The study of the this compound in Caenorhabditis elegans offers a unique lens through which to re-evaluate and construct new conceptual models in reproductive cell biology and the fundamental process of organelle biogenesis. The specialized context of spermatogenesis in C. elegans, coupled with SPE-4's identity as a presenilin family member, provides a powerful system to dissect conserved cellular mechanisms.
Research into SPE-4 has firmly established its localization to the membranes of fibrous body-membranous organelles (FB-MOs), which are derived from the endoplasmic reticulum and Golgi apparatus. nih.gov In the absence of functional SPE-4, the morphogenesis of these specialized organelles is defective, leading to a failure in the proper partitioning of cellular components during spermatogenesis. nih.govbiologists.com This results in an arrest at a stage where four haploid nuclei are contained within a common cytoplasm, demonstrating a critical role for SPE-4 in cytokinesis and cellular individualization during male germline development. biologists.com
One of the key insights from studies on a specific mutant allele, spe-4(hc196), is the role of SPE-4 in preventing the premature activation of spermatids. nih.gov This finding suggests that SPE-4 is part of an inhibitory pathway that ensures the timing of spermiogenesis is precisely controlled. nih.gov This positions SPE-4 as a crucial regulator of cellular quiescence and activation, a concept with broad relevance in reproductive biology beyond nematodes. The idea that a presenilin homolog actively suppresses a developmental transition until the appropriate signal is received could inform new models for how gametes in other species are maintained in a mature, yet inactive, state prior to fertilization.
The function of SPE-4 in the biogenesis and function of FB-MOs provides a tangible model for understanding the creation of specialized, cell-type-specific organelles. These FB-MOs are essential for packaging and segregating cellular components, such as the major sperm protein (MSP), and their subsequent fusion with the plasma membrane is a key event in producing a motile spermatozoon. nih.govoup.com The defects observed in spe-4 mutants, including abnormally vacuolated and mislocalized MOs, underscore the protein's role in membrane dynamics and organelle maturation. biologists.com This could serve as a model for the formation of other specialized secretory vesicles, such as the acrosome in mammalian sperm, which also originates from the Golgi. oup.com
Furthermore, the identity of SPE-4 as a presenilin homolog connects its function to the broader activities of the γ-secretase complex, an intramembrane protease with diverse substrates. nih.govuniprot.org While direct evidence of SPE-4's catalytic activity in C. elegans spermatogenesis is still being fully elucidated, the potential for it to process transmembrane proteins within the FB-MOs is high. nih.govuniprot.org This suggests a model where intramembrane proteolysis within a specialized organelle is a key regulatory step in gametogenesis. This could involve the cleavage of proteins to either activate or inactivate them, thereby controlling the progression of sperm development.
Future research into SPE-4 could solidify these conceptual models. Investigating the potential substrates of a SPE-4-containing γ-secretase complex within spermatids would be a critical step. Identifying these substrates would provide a direct mechanistic link between SPE-4 and the regulation of spermiogenesis. Additionally, exploring how SPE-4's function is regulated, for instance, through interactions with other proteins or post-translational modifications, could reveal new layers of control in reproductive cell biology.
The study of SPE-4 and its interacting partners also opens avenues for understanding how protein networks within specific organelles drive developmental processes. For example, SPE-4 has been shown to physically interact with a suite of other sperm proteins that have distinct roles in spermatogenesis, spermiogenesis, and fertilization. oup.com This suggests the existence of a protein complex within the FB-MO membrane that coordinates these different stages. Elucidating the dynamics of this protein interactome could provide a new framework for how specialized organelles act as signaling hubs that integrate different cellular processes.
Detailed Research Findings
The following table summarizes key research findings related to the this compound and its interacting partners in C. elegans.
| Gene/Protein | Function in Spermatogenesis | Phenotype of Mutant | Cellular Localization | Physical Interactions |
| spe-4 | Required for FB-MO morphogenesis and proper cytoplasmic partitioning. nih.govbiologists.com Inhibits premature spermatid activation. nih.gov Potential catalytic subunit of the γ-secretase complex. nih.govuniprot.org | Arrests spermatogenesis with four haploid nuclei in a common cytoplasm. biologists.com Premature spermatid activation in some alleles. nih.gov | Fibrous body-membranous organelle (FB-MO) membranes. nih.govbiologists.com | SPE-10, SPE-29, SPE-38, SPE-42 oup.com |
| spe-10 | Necessary for spermatogenesis. oup.com | Sterile. | Membranous Organelles (MOs) | SPE-4, SPE-29, SPE-38, SPE-42 oup.com |
| spe-29 | Necessary for spermiogenesis (sperm activation). oup.com | Sterile. | Not specified | SPE-4, SPE-10, SPE-38, SPE-42 oup.com |
| spe-38 | Necessary for fertilization. oup.com | Sterile. | Membranous Organelles (MOs) | SPE-4, SPE-10, SPE-29, SPE-42 oup.com |
| spe-42 | Necessary for fertilization. oup.com | Sterile. | Not specified | SPE-4, SPE-10, SPE-29, SPE-38 oup.com |
Q & A
Q. How do researchers address SPE-4’s homology discrepancies across species in functional studies?
- Methodological Answer :
- Use phylogenetic analysis (e.g., MEGA software) to identify conserved domains.
- Validate findings in multiple model organisms (e.g., C. elegans, murine models).
- Report sequence alignment scores (e.g., BLAST E-values) to clarify homology claims .
Q. Tables
| Critical Parameters in SPE-4 Studies | Optimal Range | References |
|---|---|---|
| Protein concentration for Co-IP | 0.5–1.0 mg/mL | |
| SDS-PAGE gel composition | 12% acrylamide | |
| CRISPR knockout efficiency threshold | ≥70% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
